N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic compounds that have a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties .
Mechanism of Action
Target of Action
The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide is the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis.
Mode of Action
This compound acts as a covalent inhibitor of p97 . It binds to the C522 residue of p97, thereby inhibiting its function . This interaction results in the disruption of protein degradation, which can lead to the accumulation of misfolded proteins and cellular stress.
Biochemical Pathways
The inhibition of p97 affects the protein degradation pathway . Under normal conditions, p97 helps in the removal of misfolded proteins. When this process is disrupted, it can lead to the accumulation of such proteins, causing cellular stress and potentially leading to cell death. This mechanism is particularly relevant in the context of cancer cells, where the inhibition of protein degradation can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and have good bioavailability . They are also known to be stable and soluble in established processing solvents .
Result of Action
The result of this compound’s action is the disruption of protein degradation, leading to cellular stress and potential cell death . This makes it a promising candidate for the development of anticancer drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light irradiation during device fabrication has been suggested to enhance the orientation of similar compounds, potentially improving their efficacy . Additionally, the compound has been reported to be stable under ambient conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by bromination. One common method includes:
Condensation Reaction: Reacting 1,2-phenylenediamine with 3-bromobenzaldehyde in the presence of an acid catalyst to form the benzimidazole core.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial properties.
3,4-Dimethoxybenzimidazole: Exhibits anticancer activity.
4-Chlorobenzimidazole: Used in the development of antiviral drugs.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-15-7-3-6-14(11-15)20(25)22-16-8-4-5-13(12-16)19-23-17-9-1-2-10-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYOJAHNDNWHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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